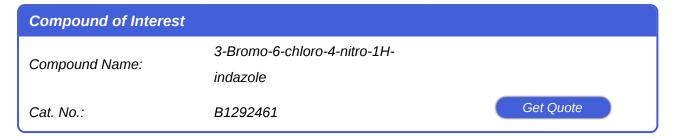


Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, serving as a bioisostere for indole in numerous biologically active compounds.[1][2] Functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the indazole core.[3][4][5][6] This method is favored for its mild reaction conditions, broad substrate scope, and high tolerance of various functional groups.[4][7]

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of halogenated indazoles, including bromo-, iodo-, and chloroindazoles. The information is intended to guide researchers in the synthesis of diverse indazole derivatives for applications in drug development and materials science.

Reaction Mechanism and Key Parameters



The Suzuki-Miyaura reaction involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, base, solvent, and the nature of the halogen on the indazole all play critical roles in the efficiency and outcome of the reaction.

- Halogen Reactivity: The reactivity of the halogenated indazole follows the general trend for aryl halides: I > Br > CI.[8] While iodo- and bromoindazoles are commonly used, the coupling of chloroindazoles may require more specialized catalytic systems.[7]
- Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine ligands.[1][9]
 [10] The choice of ligand can significantly influence the reaction's success, especially for less reactive chloroindazoles.[7]
- Base: An appropriate base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.[1][9][11] The choice of base can affect the reaction rate and yield.
- Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, DME/water, and toluene/ethanol/water.[1][5][9]
- Protecting Groups: The presence of a free N-H group in the indazole can sometimes inhibit the reaction.[7] N-protection (e.g., with Boc, SEM, or alkyl groups) can be beneficial, although successful couplings of unprotected indazoles have also been reported, particularly with microwave assistance.[9][12]

Reaction Condition Optimization Data

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura cross-coupling of halogenated indazoles, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles



Haloge nated Indazo le	Boroni c Acid/E ster	Cataly st (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
3-lodo- 1H- indazol e	Pinacol vinyl boronat e	Pd(PPh 3)4 (5)	K₂CO₃	Dioxan e	120 (MW)	0.67	75	[3]
3- Bromo- 1H- indazol e	Phenylb oronic acid	Pd(PPh 3)4 (5)	CS2CO3	Dioxan e/EtOH/ H₂O	140 (MW)	1	78	[12]
3- Chloro- 1H- indazol e	Phenylb oronic acid	Pd₂(dba)₃/SPho s	K₃PO₄	Dioxan e/H₂O	100	20	65	[7]
3-lodo- 5-nitro- 1H- indazol e	Pinacol vinyl boronat e	Pd(PPh 3)4 (5)	K2CO3	Dioxan e	120 (MW)	0.67	87	[3]
3- Bromo- 5- amino- 1H- indazol e	4- Methox yphenyl boronic acid	Pd(OAc)₂/RuPh os	КзРО4	Dioxan e/H₂O	120 (MW)	0.5	92	[9]

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles



Haloge nated Indazo le	Boroni c Acid	Cataly st (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
5- Bromo- 1-ethyl- 1H- indazol e	N-Boc- 2- pyrroleb oronic acid	PdCl ₂ (d ppf) (5)	К₂СОз	DME	80	2	95	[1]
5- Bromo- 1- acetyl- 1H- indazol e	N-Boc- 2- pyrroleb oronic acid	PdCl₂(d ppf) (5)	К₂СОз	DME	80	2	45	[1]
5- Bromo- 1-ethyl- 1H- indazol e	2- Thiophe neboro nic acid	PdCl ₂ (d ppf) (5)	K2CO3	DME	80	2	92	[1]
5- Bromo- 1-Boc- 1H- indazol e	2- Thiophe neboro nic acid	PdCl ₂ (d ppf) (5)	K₂CO₃	DME	80	2	85	[1]

Table 3: Suzuki-Miyaura Coupling of 7-Bromoindazoles



Haloge nated Indazo le	Boroni c Acid	Cataly st (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
N-(7- Bromo- 1H- indazol- 4-yl)-4- methylb enzene sulfona mide	4- Methox yphenyl boronic acid	Pd(PPh 3)4 (10)	CS2CO3	Dioxan e/EtOH/ H₂O	140	4	75	[4]
N-(7- Bromo- 1H- indazol- 4-yl)-4- methylb enzene sulfona mide	4- Formylp henylbo ronic acid	Pd(PPh 3)4 (10)	Cs2CO3	Dioxan e/EtOH/ H₂O	140	4	68	[4]
N-(7- Bromo- 1H- indazol- 4-yl)-4- methylb enzene sulfona mide	2- Thiophe neboro nic acid	Pd(PPh 3)4 (10)	CS2CO3	Dioxan e/EtOH/ H₂O	140	4	62	[4]
N-(7- Bromo- 1H- indazol-	4- Methylp henylbo	Pd(PPh 3)4 (10)	CS2CO3	Dioxan e/EtOH/ H ₂ O	140	4	72	[4]



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Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-lodo-1H-indazole with Pinacol Vinyl Boronate[3]

This protocol describes the C-3 vinylation of unprotected 3-iodoindazole.

Materials:

- 3-Iodo-1H-indazole
- · Pinacol vinyl boronate
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1.4-Dioxane

Procedure:

- To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
- Add 1,4-dioxane to the vial.
- Seal the vial and place it in a microwave reactor.
- Irradiate the reaction mixture at 120 °C for 40 minutes.
- After completion, cool the reaction mixture to room temperature.



- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic Acid[1]

This protocol details the coupling at the C-5 position of an N-alkylated indazole.

Materials:

- 5-Bromo-1-ethyl-1H-indazole
- N-Boc-2-pyrroleboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl2(dppf)]
- Potassium carbonate (K₂CO₃)
- 1,2-Dimethoxyethane (DME)

Procedure:

- In a reaction flask, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (2.0 equiv).
- Add DME to the flask.
- Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction to room temperature.



- Filter the mixture through a pad of Celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the coupled product.

Protocol 3: Suzuki-Miyaura Coupling of N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-Methoxyphenyl)boronic Acid[4]

This protocol describes the C-7 arylation of a 4-substituted NH-free indazole.

Materials:

- N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide
- (4-Methoxyphenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Cesium carbonate (Cs₂CO₃)
- 1,4-Dioxane, Ethanol, Water mixture (e.g., 3:1.5:0.5)

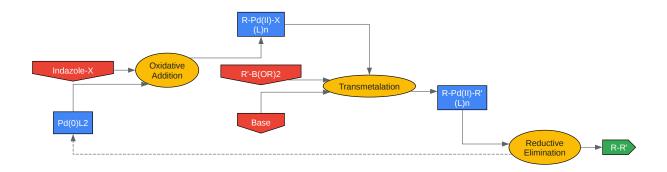
Procedure:

- In a sealed tube, place N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.10 equiv), and Cs₂CO₃ (1.3 equiv).
- Add the dioxane/ethanol/water solvent mixture.
- Seal the tube and heat the reaction mixture at 140 °C for 4 hours.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.



• Purify the crude product by column chromatography to obtain the C-7 arylated indazole.

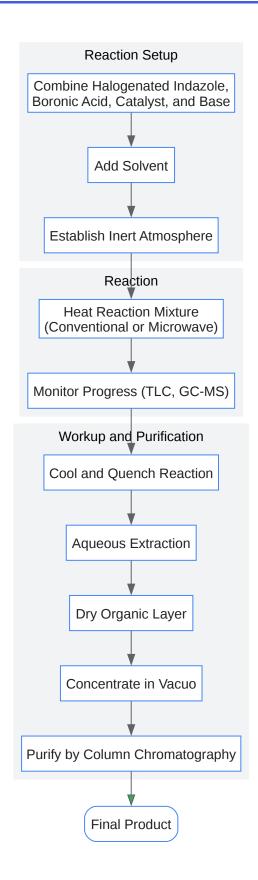
Visualizations



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.





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Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of halogenated indazoles.

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